molecular formula C5H12ClNO2 B2749792 trans-4-(Methylamino)tetrahydro-3-furanol hydrochloride CAS No. 1262769-93-6

trans-4-(Methylamino)tetrahydro-3-furanol hydrochloride

Cat. No.: B2749792
CAS No.: 1262769-93-6
M. Wt: 153.61
InChI Key: VJIMNKLZVSCNGV-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“trans-4-(Methylamino)tetrahydro-3-furanol hydrochloride” is a unique chemical compound. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C5H12ClNO2 .


Molecular Structure Analysis

The molecular weight of “this compound” is 153.61 . The SMILES string representation of this compound is O[C@@H]1C@HNC.[H]Cl . The InChI representation is 1S/C5H11NO2.ClH/c1-6-4-2-8-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 .

Scientific Research Applications

1. Novel Synthetic Opioids Research

A detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, developed at the Upjohn Company, highlights the importance of international early warning systems in tracking emerging psychoactive substances. This research underscores the necessity for pre-emptive research to provide drug metabolism and pharmacokinetic data to ensure early detection of new substances in toxicological samples. Such studies emphasize the critical role of stereochemistry in determining potency, suggesting that detection methods should consider configuration determination (Sharma et al., 2018).

2. Tranexamic Acid as an Antifibrinolytic Agent

Tranexamic acid, a synthetic derivative of lysine, acts as an antifibrinolytic agent by blocking the interaction of plasmin(ogen) with fibrin, thereby preventing fibrin clot dissolution. It is indicated for use in conditions with abnormal bleeding where hyperfibrinolysis is involved. This agent has shown efficacy in reducing blood loss in various surgical procedures and conditions amenable to antifibrinolytic therapy (McCormack, 2012).

3. Biomarkers for Investigating Tobacco and Cancer

The study of human urinary carcinogen metabolites provides crucial information about tobacco and cancer. This research evaluates currently available methods for quantifying carcinogens and their metabolites in the urine of smokers or those exposed to environmental tobacco smoke, highlighting the utility of such assays in providing information about carcinogen dose, exposure delineation, and carcinogen metabolism in humans (Hecht, 2002).

4. Xylan Derivatives and Their Application Potential

Chemical modification of xylan to produce biopolymer ethers and esters showcases specific properties depending on the functional groups and the degree of substitution. This review details the synthesis and potential applications of xylan derivatives, including their use as drug delivery systems and antimicrobial agents, emphasizing the importance of advanced analytical techniques in describing structure-property relationships (Petzold-Welcke et al., 2014).

5. MDMA-Assisted Psychotherapy

Research on 3,4-methylenedioxymethamphetamine (MDMA) explores its potential therapeutic applications beyond its known use in treating posttraumatic stress disorder (PTSD), including treating anxiety associated with autism and alcohol use disorder. This paper discusses the history, pharmacological mechanisms, safety issues, and clinical applications of MDMA, pointing towards the final phase of drug development for its use as a medicine (Sessa et al., 2019).

Properties

IUPAC Name

(3R,4S)-4-(methylamino)oxolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-6-4-2-8-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIMNKLZVSCNGV-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1COCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1COC[C@@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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